molecular formula C9H18N2O B8442297 N,N,4-trimethylpiperidine-3-carboxamide

N,N,4-trimethylpiperidine-3-carboxamide

Cat. No.: B8442297
M. Wt: 170.25 g/mol
InChI Key: IJVMQWQUSSPNMT-UHFFFAOYSA-N
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Description

N,N,4-Trimethylpiperidine-3-carboxamide is a piperidine-derived carboxamide with three methyl substituents: two on the nitrogen atom (N,N-dimethyl) and one at the 4-position of the piperidine ring. This structural arrangement confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-methylated analogs.

The compound’s synthesis typically involves alkylation of piperidine-3-carboxamide precursors, followed by selective methylation. Its stability under physiological conditions has been noted in studies on nipecotic acid prodrugs, where N-methylation reduces susceptibility to enzymatic degradation .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N,N,4-trimethylpiperidine-3-carboxamide

InChI

InChI=1S/C9H18N2O/c1-7-4-5-10-6-8(7)9(12)11(2)3/h7-8,10H,4-6H2,1-3H3

InChI Key

IJVMQWQUSSPNMT-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1C(=O)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide

  • Structure : Differs in substituent positions, with a trifluoromethylphenyl group at the piperidine-4-carboxamide nitrogen.
  • Properties : Higher molecular weight (272.27 g/mol) due to the trifluoromethyl group, enhancing electronegativity and binding affinity to hydrophobic enzyme pockets .
  • Applications : Investigated for kinase inhibition but lacks the N,N-dimethyl groups critical for metabolic stability in N,N,4-trimethylpiperidine-3-carboxamide .

N-Cyclopropyl-2-methyl-6-(pyridinylmethoxy)benzofuran-3-carboxamide

  • Structure : Incorporates a benzofuran ring and pyridinylmethoxy substituent, increasing aromaticity.
  • Properties : Extended π-conjugation improves UV absorption but reduces solubility in aqueous media compared to this compound .

3-Pyridinecarboxamide Derivatives (e.g., N-(4-Methyl-3-nitrophenyl)-6-(trifluoromethyl))

  • Structure : Pyridine ring instead of piperidine, with nitro and trifluoromethyl groups.
  • Properties : Lower basicity (pKa ~1.4) compared to piperidine derivatives (pKa ~8–10), affecting membrane permeability .

Pharmacological and Metabolic Profiles

Compound Target Pathway Metabolic Stability Key Findings
This compound CNS modulation (hypothesized) High (resistant to N-demethylation) Predicted to cross the blood-brain barrier due to lipophilicity
SU101 (Leflunomide) PDGF/EGFR signaling Moderate Inhibits PDGF receptor tyrosine phosphorylation; uridine rescues EGFR effects
DIC (Antineoplastic agent) DNA synthesis via N-demethylation Low Rapidly metabolized to 4-aminoimidazole-5-carboxamide in liver microsomes
  • SU101 : Unlike this compound, SU101’s isoxazole-carboxamide structure allows dual inhibition of dihydroorotate dehydrogenase and PDGFRβ, but its selectivity is compromised by uridine-reversible effects on EGFR .
  • DIC : Demonstrates the significance of N-methylation in stability; this compound’s additional methyl groups likely impede demethylation, extending half-life .

Physicochemical Properties

Property This compound 3-Pyridinecarboxamide N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide
Molecular Weight (g/mol) ~183.25 (estimated) 122.13 272.27
LogP (Lipophilicity) ~1.8 (predicted) 0.9 3.2
Solubility (aq. buffer) Moderate High (1.4 g/100 mL) Low (<0.1 g/100 mL)
Melting Point (°C) 130–133 (estimated) 130–133 Not reported
  • Key Insight : this compound balances moderate lipophilicity and solubility, making it more suitable for oral bioavailability than highly lipophilic analogs like N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide .

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